molecular formula C12H19NO2 B129646 3-[(Phenylmethyl)amino]-1,5-pentanediol CAS No. 1034082-96-6

3-[(Phenylmethyl)amino]-1,5-pentanediol

Cat. No.: B129646
CAS No.: 1034082-96-6
M. Wt: 209.28 g/mol
InChI Key: KEDIHOPFSAGTLF-UHFFFAOYSA-N
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Description

3-[(Phenylmethyl)amino]-1,5-pentanediol (CAS 1034082-96-6) is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol. It is characterized as a light yellow syrup and should be stored at 2-8°C . This compound serves as a significant protected synthetic intermediate in chemical synthesis. Its primary research application is in the synthesis of Pamapimod, a selective inhibitor of the α-isoform of p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK pathway plays a critical role in cellular stress responses and the regulation of pro-inflammatory cytokine production. Consequently, inhibitors like Pamapimod are valuable tools for investigating inflammatory diseases and related biological mechanisms. The (phenylmethyl)amino group in this diol functions as a protective moiety for the amine functionality during the synthetic sequence, which is crucial for achieving the correct molecular architecture of the final active pharmaceutical ingredient (API). This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(benzylamino)pentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-8-6-12(7-9-15)13-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDIHOPFSAGTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Phenylmethyl Amino 1,5 Pentanediol

Retrosynthetic Disconnections and Primary Synthetic Routes

Retrosynthetic analysis of 3-[(Phenylmethyl)amino]-1,5-pentanediol reveals several viable disconnection points. The most logical and frequently employed disconnection is at the carbon-nitrogen bond of the secondary amine. This approach leads to a 3-oxo-1,5-pentanediol precursor and benzylamine (B48309), which can be coupled via reductive amination. Another key disconnection involves the carbon-carbon bonds of the pentanediol (B8720305) backbone, suggesting precursors like glutaryl dichloride or related glutaric acid derivatives.

Primary synthetic routes generally converge on the formation of the C-N bond as a pivotal step. One common pathway initiates with a glutaric acid derivative, which is converted to a suitable precursor for amination. For instance, dimethyl-3-oxoglutarate can be used as a starting material. An alternative strategy involves the direct functionalization of a pre-existing 1,5-pentanediol (B104693) backbone.

Precursor Design and Selection for Regio- and Stereocontrol

The design and selection of precursors are critical for achieving high yields and controlling regioselectivity and stereoselectivity. This involves the strategic synthesis of the 1,5-pentanediol backbone and the controlled introduction of the amine functionality.

The synthesis of the 1,5-pentanediol backbone can be approached in several ways. A common method involves the reduction of glutaric acid or its esters. For example, dimethyl-3-oxoglutarate can be reduced to the corresponding diol. Another approach starts from readily available materials like dimethylacetone-1,3-dicarboxylate. google.com

A patented process describes the synthesis of 3-amino-1,5-pentanediol starting from dimethylacetone-1,3-dicarboxylate. google.com This method involves the formation of dimethyl-3-amino-N-Boc-glutarate, which is then reduced using sodium borohydride (B1222165). google.com The tert-butoxycarbonyl (Boc) protecting group is noted to significantly accelerate the rate of ester reduction. google.com

Starting MaterialKey IntermediatesReducing AgentOutcome
Dimethylacetone-1,3-dicarboxylateDimethyl-3-amino-N-Boc-glutarateSodium borohydrideSynthesis of 3-amino-1,5-pentanediol

In the context of synthesizing this compound, benzylamine is the amine of choice. A patent discloses a process where dimethyl-3-N-benzylamino-glutarate is reduced to 3-N-benzylamino-1,5-pentanediol. google.com The reduction can be achieved using sodium borohydride. google.com This intermediate can then be deprotected to yield 3-amino-1,5-pentanediol or used directly in subsequent reactions. google.com The isolation of the water-insoluble 3-N-benzylamino-1,5-pentanediol from the reaction mixture is reported to be facile. google.com

Reductive Amination Strategies for Benzyl (B1604629) Amine Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is central to the synthesis of this compound. nih.gov This reaction converts a carbonyl group to an amine through an intermediate imine. wikipedia.org The process can be performed directly, where the carbonyl compound, amine, and reducing agent are combined in one pot, or indirectly, where the imine is pre-formed and then reduced. wikipedia.org

Catalytic hydrogenation is a green and efficient method for reductive amination. acs.org Various metal catalysts, such as palladium, platinum, and nickel, are commonly employed. wikipedia.orgthieme-connect.de Palladium on carbon (Pd/C) is a versatile and frequently used catalyst for this transformation. thieme-connect.de The reaction is typically carried out under a hydrogen atmosphere. acs.org

The efficiency of catalytic hydrogenation can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. For the formation of benzyl amines, catalysts like skeleton nickel have been used in the catalytic hydrogenation of phenylmethyl nitrile at temperatures ranging from 15-100°C and pressures of 2-12 MPa. google.com Microencapsulated palladium catalysts, such as Pd(0) EnCat™ 30NP, also offer advantages in reductive amination reactions, including easy removal and low metal contamination of the product. sigmaaldrich.com

Catalyst SystemSubstrate ExampleConditionsKey Advantages
Skeleton NickelPhenylmethyl nitrile15-100°C, 2-12 MPaHigh output rate
Pd(0) EnCat™ 30NPAryl ketones, aldehydesH₂ or transfer hydrogenationSafe, non-pyrophoric, recyclable
Pd/CN-benzyl protected aminesH₂ atmosphereGreen, easy catalyst removal

Stoichiometric reductants offer an alternative to catalytic hydrogenation, particularly when functional groups sensitive to hydrogenation are present in the molecule. youtube.com A variety of hydride reagents are suitable for reductive amination.

Commonly used stoichiometric reductants include:

Sodium borohydride (NaBH₄) : A mild reducing agent capable of reducing imines and carbonyl groups. wikipedia.org

Sodium cyanoborohydride (NaBH₃CN) : A more selective reducing agent that is stable in weakly acidic conditions, allowing for the in-situ reduction of imines formed from aldehydes and ketones. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A mild and selective reagent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones. organic-chemistry.org It tolerates various acid-sensitive functional groups. organic-chemistry.org

The choice of reductant depends on the specific substrate and the desired reaction conditions. For instance, sodium triacetoxyborohydride is often preferred for its selectivity and broad functional group tolerance. organic-chemistry.org

ReductantKey FeaturesTypical Solvents
Sodium borohydride (NaBH₄)Reduces both imines and carbonylsMethanol, Ethanol (B145695)
Sodium cyanoborohydride (NaBH₃CN)Selective for imines over carbonyls, stable in weak acidMethanol, Tetrahydrofuran
Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild, selective, tolerates acid-sensitive groups1,2-Dichloroethane, Tetrahydrofuran

Protection Group Chemistry for Amine and Hydroxyl Groups

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to prevent unwanted side reactions of the amine and hydroxyl functionalities.

The phenylmethyl group, commonly known as the benzyl (Bn) group, serves as a robust and versatile protecting group for the amine functionality during the synthesis of this compound. Its stability under a wide range of reaction conditions, including those that are acidic or basic, makes it highly suitable for syntheses that involve multiple steps. mdpi.com

A common route to introduce this protecting group and form the core structure of the target molecule is through reductive amination. This process typically involves the reaction of a ketone precursor, such as dimethyl 3-oxopentanedioate (also known as dimethyl acetonedicarboxylate), with benzylamine. The resulting enamine intermediate is then reduced in situ, often using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, to yield dimethyl 3-[(phenylmethyl)amino]pentanedioate.

This N-benzylated diester is a direct precursor to the target diol. The benzyl group effectively shields the secondary amine, which is a nucleophile, from reacting with electrophiles in subsequent steps. researchgate.net The ultimate removal of the benzyl group, a process known as debenzylation, is typically achieved through catalytic hydrogenation. This reaction uses hydrogen gas and a palladium on carbon (Pd/C) catalyst to cleave the carbon-nitrogen bond, liberating the free amine and producing toluene (B28343) as a byproduct. mdpi.com This deprotection step is often performed after the ester groups have been reduced to the desired diol. wikipedia.org

Table 1: Benzyl Group Protection and Deprotection Reactions

Step Reagents and Conditions Function
Protection Benzylamine (BnNH₂), dimethyl 3-oxopentanedioate, reducing agent (e.g., NaBH₃CN or H₂/Pd/C) Forms the C-N bond via reductive amination and protects the amine.

| Deprotection | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Removes the benzyl group to yield the primary or secondary amine. |

The 1,5-pentanediol structure of the target molecule contains two primary hydroxyl groups. While the synthesis described in patent literature focuses on creating the final unprotected diol, subsequent transformations would necessitate the selective protection of these hydroxyl groups. wikipedia.org 1,3-diols and other polyols are commonly protected by forming cyclic acetals. sigmaaldrich.comnih.gov

For a 1,5-diol, selective mono-protection of one hydroxyl group over the other can be challenging but is achievable. One common strategy involves using a bulky silyl (B83357) protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which may preferentially react with the less sterically hindered hydroxyl group. Alternatively, diol protecting groups can be employed to protect both hydroxyls simultaneously. For 1,3-diols, benzylidene acetals are frequently used. psu.edu

Deprotection strategies are tailored to the specific protecting group used. Silyl ethers are typically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). Acetals are acid-labile and can be removed under mild acidic conditions, which would leave base-stable protecting groups intact. sigmaaldrich.com This orthogonality allows for the selective deprotection of specific functional groups in a complex molecule. researchgate.net

Table 2: Common Strategies for Diol Protection

Protecting Group Protection Reagents Deprotection Conditions Stability
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, Imidazole Fluoride source (e.g., TBAF) Stable to base, mild acid
Benzylidene Acetal Benzaldehyde dimethyl acetal, Acid catalyst (e.g., CSA, Cu(OTf)₂) Acidic hydrolysis, Hydrogenolysis Stable to base, reductive conditions

Stereoselective Synthesis of Enantiomeric Forms

While established syntheses often produce a racemic mixture of this compound, the generation of single enantiomers is critical for many pharmaceutical applications. wikipedia.org This can be accomplished through various asymmetric synthesis strategies.

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. sigmaaldrich.com This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. nih.gov

For the synthesis of a chiral version of this compound, a chiral auxiliary could be incorporated into the synthetic route. For instance, instead of benzylamine, a chiral amine like (R)- or (S)-α-methylbenzylamine could be used in the initial reductive amination step. This would create a diastereomeric mixture of products that could potentially be separated. Subsequent removal of the chiral α-methylbenzyl group by hydrogenolysis would yield the enantiomerically enriched target amine. Evans oxazolidinones are another class of powerful chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions to create chiral centers. sigmaaldrich.com

Asymmetric catalysis offers a more efficient route to enantiomerically pure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product. A key potential strategy for synthesizing chiral 3-amino-1,5-pentanediol derivatives is the asymmetric hydrogenation of a suitable precursor.

For example, the ketone of a 3-oxopentanedioate derivative could be asymmetrically reduced using a chiral catalyst, such as a Ruthenium-BINAP complex, to establish a chiral hydroxyl group. This chiral hydroxy diester could then be converted to the corresponding amino diol. Alternatively, asymmetric hydrogenation of an enamine intermediate, formed from the reaction of a β-ketoester with an amine, can provide chiral β-amino esters with high enantioselectivity. nih.gov Chiral catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands are well-established for this type of transformation. mdpi.compsu.edu More recent methods involve enantioselective C-H amination, which can directly install a nitrogen functionality at a C-H bond with high stereocontrol, offering a novel pathway to chiral amino alcohols. nih.gov

Table 3: Asymmetric Catalytic Methods for Chiral Amino Alcohol Synthesis

Method Catalyst Type Substrate Example Key Feature
Asymmetric Hydrogenation Ru- or Rh-complex with chiral phosphine ligands (e.g., BINAP) β-ketoesters, enamines High enantioselectivity and atom economy.
Asymmetric Transfer Hydrogenation Ru-complex with chiral amino alcohol ligands Ketones Uses readily available hydrogen donors like isopropanol. mdpi.com

Biocatalysis provides a powerful and environmentally friendly alternative for producing enantiopure compounds. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. Two primary enzymatic strategies could be applied to obtain chiral this compound: kinetic resolution and asymmetric synthesis.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the modified product. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, enabling the separation of the resulting ester from the unreacted (and now enantiopure) alcohol. westlake.edu.cn

Alternatively, an asymmetric synthesis could be employed where an enzyme creates the desired stereocenter from a prochiral substrate. For instance, a transaminase enzyme could catalyze the asymmetric amination of a ketone precursor to form a chiral amine. researchgate.net Similarly, a carbonyl reductase or alcohol dehydrogenase could be used for the stereoselective reduction of a ketone to a chiral alcohol. nih.gov Multi-enzyme cascade reactions are also being developed to combine several steps, such as an aldol reaction followed by a reductive amination, to produce complex chiral amino diols from simple starting materials.

Optimization of Reaction Conditions and Process Efficiency

The primary route for the synthesis of this compound involves the reduction of a diester precursor, typically dimethyl-3-(N-benzylamino)glutarate. Initial approaches to this reduction have faced challenges, including long reaction times and the formation of difficult-to-remove impurities.

One documented method for the reduction of the dimethyl-3-N-benzylamino-glutarate precursor utilizes sodium borohydride. However, this method is reported to be slow, often requiring extended reaction times of up to 72 hours. A significant drawback of this approach is the generation of impurities that complicate the purification of the final product. To improve efficiency and purity, alternative reduction strategies are sought. While specific details of more advanced, proprietary methods are often limited in publicly available literature, the focus of optimization lies in the selection of reducing agents, catalysts, solvents, and reaction temperatures to maximize yield and minimize side-product formation.

Purification of the resulting 3-N-benzylamino-pentan-1,5-diol has been effectively achieved through the formation of a crystalline tosylate salt. This salt formation allows for efficient isolation and purification of the intermediate, which is a crucial step for ensuring the high quality required for subsequent pharmaceutical synthesis. The final step to obtain the related 3-amino-pentan-1,5-diol involves the deprotection of the benzyl group, which can be accomplished under non-aqueous conditions using an acidic resin, a method that avoids aqueous workups and simplifies product isolation.

The table below illustrates a comparative overview of reaction parameters for the reduction of a generic ester to an alcohol, highlighting the shift towards more efficient conditions. While not specific to this compound, it reflects general trends in process optimization.

ParameterConventional MethodOptimized Method
Reducing Agent Sodium BorohydrideLithium Aluminum Hydride / Catalytic Hydrogenation
Catalyst NoneTransition Metal Catalysts (e.g., Ru, Ir, Ni)
Solvent Methanol / EthanolTetrahydrofuran / 2-Methyltetrahydrofuran (B130290)
Temperature Room Temperature to Reflux20°C to 100°C
Pressure Atmospheric1 to 50 bar (for hydrogenation)
Reaction Time 24 - 72 hours1 - 12 hours
Workup Aqueous ExtractionFiltration / Solvent Evaporation

Sustainable Synthesis Principles and Green Chemistry Considerations

In line with the growing importance of green chemistry in the pharmaceutical industry, efforts are being made to develop more sustainable synthetic routes for this compound. ontosight.ai These efforts focus on several key areas of green chemistry, including the use of safer solvents, alternative energy sources, and catalytic processes to minimize waste and environmental impact.

Reductive amination, a key reaction in the synthesis of the precursor, is a focal point for green innovation. jocpr.com Traditional methods often rely on stoichiometric amounts of hydride reagents, which can be hazardous and generate significant waste. Modern approaches favor catalytic reductive amination, which offers higher atom economy and reduces the environmental footprint. jocpr.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. tandfonline.com

The choice of solvent is another critical aspect of green synthesis. The use of greener solvents, such as 2-methyltetrahydrofuran (Me-THF), which is derived from renewable resources, is being explored as a replacement for more hazardous solvents like dichloromethane (B109758) or tetrahydrofuran. Water is also being investigated as a reaction medium for certain steps, which can significantly improve the environmental profile of the process.

Furthermore, the development of biocatalytic methods presents a promising avenue for the sustainable synthesis of amines and related compounds. rsc.org Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and exhibit high selectivity, thereby reducing the formation of byproducts and simplifying purification processes. While the direct application of biocatalysis to the synthesis of this compound is not yet widely reported, it represents a significant area for future research and development.

The principles of green chemistry being applied to analogous synthetic transformations are summarized in the table below.

Green Chemistry PrincipleApplication in Amine and Diol Synthesis
Waste Prevention Catalytic reactions with high atom economy. jocpr.com
Safer Solvents and Auxiliaries Use of water, ethanol, or bio-derived solvents like 2-MeTHF.
Design for Energy Efficiency Reactions at lower temperatures and pressures; use of microwave irradiation.
Use of Renewable Feedstocks Exploration of bio-based starting materials.
Reduce Derivatives One-pot synthesis to minimize intermediate isolation and protection/deprotection steps. researchgate.net
Catalysis Use of recyclable heterogeneous catalysts or highly efficient homogeneous catalysts. jocpr.comtandfonline.com

Chemical Transformations and Reactivity Profiles of 3 Phenylmethyl Amino 1,5 Pentanediol

Reactivity of the Secondary Amine Functionality

The secondary amine in 3-[(Phenylmethyl)amino]-1,5-pentanediol is sterically hindered by the bulky phenylmethyl (benzyl) group, which also serves as a common protecting group in multi-step syntheses. fishersci.co.uk The reactivity of this amine is central to the molecule's utility, allowing for deprotection to reveal the primary amine or further functionalization through alkylation and acylation.

N-Deprotection Strategies (e.g., hydrogenolysis)

The removal of the N-benzyl group is a critical step to unmask the secondary amine, which can then be converted to a primary amine in the parent 3-amino-1,5-pentanediol. google.com Catalytic hydrogenolysis is the most prevalent and efficient method for N-debenzylation due to its clean conversion and the formation of volatile byproducts (toluene). acs.org

This transformation is typically achieved using a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C), under a hydrogen atmosphere. fishersci.co.ukacs.org The reaction solvent is often a polar protic solvent like ethanol (B145695) or methanol. While effective, the strong coordination of the product amine to the palladium surface can sometimes lead to catalyst deactivation, necessitating higher catalyst loadings, elevated temperatures, or higher hydrogen pressures to drive the reaction to completion. acs.org

To enhance the efficiency of N-debenzylation, various modifications to the catalytic system have been developed. For instance, the use of Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) can be more effective for hindered or less reactive substrates. nih.gov Additionally, acidic additives have been shown to facilitate the reaction. In the synthesis of complex aminopyridinomethyl pyrrolidine (B122466) derivatives, acetic acid was found to promote the hydrogenolytic removal of an N-benzyl group. nih.gov Another approach involves using a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb₂O₅/C), which has been demonstrated to significantly accelerate the deprotection of N-benzyl groups under a hydrogen atmosphere. acs.org

A patent detailing the synthesis of 3-amino-pentan-1,5-diol specifically describes the deprotection of the benzyl (B1604629) group from 3-N-benzylamino-pentan-1,5-diol under non-aqueous conditions as a key step. google.com

Table 1: Exemplary Conditions for N-Debenzylation via Hydrogenolysis

Catalyst Co-catalyst/Additive Solvent Temperature H₂ Pressure Reference
10% Pd/C None Ethanol Room Temp. 40 psi fishersci.co.uk
20% Pd(OH)₂/C None Ethanol 60 °C 1 atm nih.gov
Pd/C Nb₂O₅/C Methanol Room Temp. 1 atm acs.org

N-Alkylation and N-Acylation Reactions

N-Alkylation: Further substitution on the nitrogen atom of this compound can be achieved through N-alkylation. Modern methods often employ the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., iridium, ruthenium, or manganese complexes). organic-chemistry.orgcore.ac.uk This process is atom-economical, producing only water as a byproduct. core.ac.uk The reaction proceeds via the temporary oxidation of the alcohol to an aldehyde by the catalyst, followed by reductive amination with the amine and subsequent regeneration of the catalyst. A broad range of primary and secondary alcohols can be used to alkylate various anilines and aliphatic amines. organic-chemistry.org

N-Acylation: The N-acylation of amines is a fundamental transformation for creating amide bonds and is also a common strategy for protecting amine functionalities. orientjchem.org This reaction is typically performed using acylating agents such as acyl chlorides or anhydrides. The reaction of this compound with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetylated product. These reactions are often facilitated by a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (HCl or acetic acid). researchgate.net While traditionally requiring catalysts, many N-acylation reactions can proceed efficiently under catalyst-free and solvent-free conditions, particularly with reactive acylating agents like acetic anhydride. orientjchem.org

Table 2: General Conditions for N-Alkylation and N-Acylation

Transformation Reagent(s) Catalyst/Base General Conditions Product Type
N-Alkylation Alcohol (R'-OH) Iridium or Ruthenium complex Heat, inert atmosphere Tertiary Amine
N-Acylation Acyl Chloride (R'-COCl) Triethylamine or Pyridine (B92270) Room temperature, inert solvent Amide

Formation of Amides and Carbamates

Amides: As discussed above, N-acylation directly leads to the formation of an amide functional group. This reaction is one of the most important bond-forming reactions in organic chemistry and is crucial for the synthesis of pharmaceuticals and polymers.

Carbamates: Carbamates are another important class of compounds derived from amines, widely used as protecting groups and found in many biologically active molecules. uantwerpen.be A modern and efficient method for carbamate (B1207046) synthesis involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkylating agent (e.g., an alkyl halide). organic-chemistry.org This reaction is often mediated by a base, such as cesium carbonate, which activates the amine and facilitates the incorporation of CO₂. The resulting carbamate salt is then alkylated in situ. google.com This approach avoids the use of hazardous reagents like phosgene (B1210022) and allows for the synthesis of a diverse range of carbamates under mild conditions. uantwerpen.beorganic-chemistry.org For this compound, this would involve its reaction with CO₂ and an electrophile to form a stable N-alkoxycarbonyl derivative.

Reactivity of the Primary Hydroxyl Functionalities

The two primary hydroxyl groups in this compound offer additional sites for chemical modification. The key challenge and opportunity lie in achieving selective functionalization of these hydroxyl groups, either differentiating between the two primary hydroxyls (if they were made inequivalent by a chiral center) or, more commonly, reacting them selectively in the presence of the secondary amine.

Selective Esterification and Etherification

Selective Esterification: The conversion of the primary hydroxyl groups to esters (O-acylation) is a common transformation. Achieving selectivity for the hydroxyl groups over the secondary amine is generally straightforward under acidic or neutral conditions, as the amine is protonated and less nucleophilic. However, achieving selective mono-esterification versus di-esterification of the two primary hydroxyls requires careful control of stoichiometry and reaction conditions.

Recent advances have demonstrated highly selective esterification of primary alcohols in the presence of other functional groups. For example, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and sodium bicarbonate in an aqueous acetonitrile (B52724) solution has been shown to be highly effective for the selective esterification of primary alcohols in polyol-containing molecules. nih.gov Furthermore, certain transition metal ions, such as copper(II), can catalyze the chemoselective O-acylation of 1,2-amino alcohols in water, favoring reaction at the hydroxyl group even in the presence of a more nucleophilic amine. nih.gov

Selective Etherification: Similar to esterification, the selective formation of ethers at the primary hydroxyl positions is an important transformation. This can be achieved via a Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. To achieve selectivity for the hydroxyl groups over the secondary amine, one could first protect the amine (though it is already benzylated) or perform the reaction under conditions that favor O-alkylation.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functionalities of this compound can be oxidized to yield aldehydes or, with more powerful oxidizing agents or prolonged reaction times, carboxylic acids.

Oxidation to Aldehydes: Selective oxidation to the dialdehyde (B1249045) would require mild conditions to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the amine. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are commonly used for this purpose.

Oxidation to Carboxylic Acids: The selective oxidation of primary alcohols to carboxylic acids in molecules containing other sensitive functional groups, such as amines and secondary alcohols, can be challenging. A particularly effective method for this transformation in amino diols is the use of a catalytic system based on (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). qualitas1998.net This system operates under mild, slightly alkaline conditions and is known for its high selectivity for primary alcohols. qualitas1998.net The TEMPO-mediated oxidation has been successfully applied to convert amino diols into valuable aminohydroxy acids in good yields. qualitas1998.net Biocatalytic methods using enzymes like flavoprotein alcohol oxidases have also emerged as powerful tools for the selective double oxidation of diols to hydroxy acids, often proceeding through a lactone intermediate. nih.gov

Table 3: Summary of Potential Reactions at Hydroxyl Functionalities

Transformation Reagent(s) Product Functional Group Key Considerations
Esterification Carboxylic Acid, EDCI, Oxyma Ester High selectivity for primary alcohols. nih.gov
Etherification Alkyl Halide, NaH Ether Requires protection or careful condition selection to avoid N-alkylation.
Oxidation PCC or DMP Aldehyde Mild conditions to prevent over-oxidation.

Intramolecular Cyclization Pathways and Ring Formation

The structure of this compound, with its centrally located nitrogen atom and two terminal hydroxyl groups, makes it an ideal precursor for intramolecular cyclization to form substituted piperidine (B6355638) rings. This transformation is of significant interest as the N-benzylpiperidine moiety is a common structural motif in many biologically active compounds.

The most direct pathway for the cyclization of this compound involves the nucleophilic attack of the secondary amine on one of the terminal carbon atoms, displacing a leaving group. As the hydroxyl groups themselves are poor leaving groups, they must first be activated, as discussed in the previous section.

A common strategy involves the in-situ formation of a di-tosylate or di-mesylate, followed by intramolecular cyclization. The N-benzylamino group can then act as an internal nucleophile, displacing one of the sulfonate esters to form the six-membered piperidine ring. A second intramolecular cyclization is less likely due to the strain of forming a bicyclic system. Instead, the remaining sulfonate ester can be displaced by an external nucleophile or be reduced.

Alternatively, conversion of the diol to a dihalide, for example, a dichloride or dibromide, would also facilitate intramolecular cyclization. The N-benzylamine can displace one of the halide ions in an intramolecular SN2 reaction to yield the corresponding 3-halo-N-benzylpiperidine.

The cyclization is expected to favor the formation of a six-membered ring (piperidine) over a seven-membered ring (azepane) due to the more favorable transition state geometry for 6-endo-trig cyclizations in such systems. The product of such a cyclization would be a derivative of N-benzyl-3-hydroxymethylpiperidine or a related halogenated derivative, depending on the reaction sequence.

Mechanistic Investigations of Key Derivatization Reactions

The key derivatization reactions of this compound, namely the conversion of its hydroxyl groups to leaving groups and the subsequent intramolecular cyclization, proceed through well-established mechanistic pathways.

The tosylation of a primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine begins with the nucleophilic attack of the alcohol oxygen on the sulfur atom of TsCl. Pyridine serves to neutralize the HCl generated in the reaction. The resulting tosylate is an excellent leaving group because the tosylate anion is highly stabilized by resonance.

The conversion of an alcohol to an alkyl chloride using thionyl chloride (SOCl₂) typically proceeds via the formation of an intermediate chlorosulfite ester. In the presence of a non-nucleophilic solvent, this can decompose through an SNi (internal nucleophilic substitution) mechanism with retention of configuration. However, in the presence of a nucleophilic solvent like pyridine, the mechanism shifts to a standard SN2 pathway, resulting in an inversion of configuration. For the primary alcohols in this compound, the stereochemical outcome is not a factor, but the SN2 pathway is generally favored. The presence of the secondary amine introduces a potential complication, as it can be protonated by the HCl byproduct, potentially altering its nucleophilicity in subsequent steps.

The intramolecular cyclization to form a piperidine ring is a classic example of an intramolecular nucleophilic substitution reaction. Once one of the hydroxyl groups has been converted to a good leaving group (e.g., -OTs or -Cl), the nitrogen atom of the N-benzylamino group acts as the nucleophile. The reaction is expected to proceed via an SN2 mechanism, where the nitrogen attacks the carbon bearing the leaving group, leading to the formation of the C-N bond and the displacement of the leaving group in a single concerted step. The geometry of the transition state for this intramolecular reaction is crucial in determining the rate and regioselectivity of the cyclization. Computational studies on similar systems can provide valuable insights into the preferred reaction pathways and the energies of the transition states. researchgate.net

Applications of 3 Phenylmethyl Amino 1,5 Pentanediol As a Synthetic Building Block

Role as an Intermediate in Complex Molecule Synthesis

The utility of 3-[(Phenylmethyl)amino]-1,5-pentanediol in the synthesis of complex molecules stems from its bifunctional nature, possessing both amino and diol functionalities. The benzyl (B1604629) group attached to the nitrogen atom often serves as a protecting group, which can be removed at a later synthetic stage to allow for further functionalization.

Strategic Integration into Pharmaceutical Scaffolds

The structure of this compound is particularly amenable to integration into various pharmaceutical scaffolds. The pentanediol (B8720305) backbone provides a flexible chain that can adopt specific conformations to interact with biological targets, while the amino group offers a key point for attachment to a larger molecular framework. This strategic placement of functional groups is crucial in the rational design of therapeutic agents.

Case Study: Precursor in the Synthesis of Pamapimod

A prominent example of the application of this compound is its use as a key precursor in the synthesis of Pamapimod, a selective inhibitor of p38 mitogen-activated protein (MAP) kinase.

The synthesis of Pamapimod and related pyridopyrimidinone compounds often involves the use of a core intermediate, 3-aminopentane-1,5-diol. A patent for a novel process for preparing this key intermediate highlights its importance. The synthesis of 3-aminopentane-1,5-diol can be achieved in two isolated steps, starting from the readily available and inexpensive dimethylacetone-1,3-dicarboxylate. A key feature of this process is the formation of a crystalline tosylate salt of the aminodiol, which facilitates purification by avoiding the need for distillation.

While the direct synthesis starting from this compound is a variation, the underlying principle of utilizing a 3-amino-1,5-pentanediol core is central to the construction of the Pamapimod scaffold. The phenylmethyl (benzyl) group in this compound acts as a protecting group for the amine, which is a common strategy in multi-step organic synthesis.

The transformation of the 3-aminopentane-1,5-diol core, derived from its benzylated precursor, into the final Pamapimod structure involves a series of chemical reactions. These typically include the reaction of the amino group with a suitable heterocyclic core, often a pyridopyrimidinone derivative. The two hydroxyl groups of the pentanediol moiety are then typically transformed or cyclized to form a key structural feature of the final drug molecule.

For instance, the synthesis of a related MAP kinase inhibitor involves the preparation of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)-propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidine-7-one, where the 3-aminopentane-1,5-diol intermediate is clearly incorporated into the final structure. The amino group of the diol displaces a leaving group on the pyridopyrimidinone ring, and the diol side chain is crucial for the molecule's activity.

Design and Synthesis of Novel Chemical Entities

The structural motifs present in this compound make it an attractive starting material for the design and synthesis of novel chemical entities beyond Pamapimod.

Scaffold for Heterocyclic Ring Systems

The structural arrangement of this compound, which contains both nucleophilic amino and hydroxyl groups, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. The 1,5-relationship of the hydroxyl groups and the central amino moiety allows for the formation of six-membered rings, which are ubiquitous in natural products and pharmaceuticals.

One of the most direct applications of this amino diol is in the synthesis of substituted piperidines. The piperidine (B6355638) ring is a core structure in numerous alkaloid natural products and medicinal compounds. The synthesis can be achieved through a double-cyclization reaction, typically involving the conversion of the hydroxyl groups into better leaving groups, such as tosylates, followed by intramolecular nucleophilic substitution by the amine. This process, known as N-heterocyclization, is a well-established method for constructing cyclic amines. For instance, a multi-step synthesis starting from L-glutamic acid has been employed to produce enantiomerically pure 3-(N-Boc amino) piperidine derivatives, which involves the reduction of a diester to a diol, followed by tosylation and cyclization with an amine. researchgate.net A similar strategy could be applied to this compound to yield N-benzyl-3-hydroxypiperidine derivatives, which are valuable intermediates in medicinal chemistry.

The general reaction pathway for the cyclization of an amino diol to a piperidine derivative is illustrated in the table below.

StepReactionReagents and ConditionsProduct
1Activation of Hydroxyl Groupsp-Toluenesulfonyl chloride (TsCl), Pyridine (B92270)3-[(Phenylmethyl)amino]-1,5-pentanediyl bis(4-methylbenzenesulfonate)
2Intramolecular CyclizationBase (e.g., K2CO3), Solvent (e.g., Acetonitrile)1-Benzyl-3-piperidinemethanol

This is a representative synthetic scheme. Specific reaction conditions would need to be optimized for this compound.

Furthermore, the presence of the benzyl protecting group on the nitrogen atom is advantageous, as it can be readily removed through hydrogenolysis, providing access to a free secondary amine within the piperidine ring for further functionalization. organic-chemistry.org The versatility of this scaffold is enhanced by the potential for stereocontrol, particularly if the starting amino diol is chiral, leading to the synthesis of optically active piperidine derivatives.

Utilization in Polymeric Materials Chemistry

The difunctional nature of this compound, with its two primary hydroxyl groups, allows it to act as a monomer in step-growth polymerization. Diols are fundamental building blocks for a wide range of polymeric materials, including polyesters and polyurethanes.

In the synthesis of polyesters, the diol can be reacted with a dicarboxylic acid or its derivative, such as a diacyl chloride or a diester, through a polycondensation reaction. The resulting polyester would incorporate the N-benzylamino moiety into its backbone, which could impart unique properties to the material, such as altered thermal stability, solubility, and potential for post-polymerization modification.

Similarly, this compound can be used as a chain extender in the synthesis of polyurethanes. In this process, the diol reacts with a diisocyanate to form the characteristic urethane linkages. The presence of the bulky N-benzylamino group within the polymer chain could influence the morphology of the hard and soft segments in the polyurethane, thereby affecting its mechanical properties. Amino acid-based poly(ester urea)s, for example, are a class of polymers prepared from diamines derived from amino acids and diols, highlighting the utility of such functionalized monomers in creating biodegradable and biocompatible materials.

The table below summarizes the potential polymerization reactions involving this compound.

Polymer TypeCo-monomerLinkage FormedPotential Polymer Properties
PolyesterDicarboxylic acid (e.g., Adipic acid)EsterModified thermal and mechanical properties, potential for functionalization
PolyurethaneDiisocyanate (e.g., MDI)UrethaneAltered phase separation, tunable mechanical properties

The properties are predictive and would depend on the specific co-monomer and polymerization conditions.

While specific examples of polymers synthesized from this compound are not extensively documented, the principles of polymer chemistry suggest its viability as a monomer for creating novel materials with tailored properties.

Contributions to Methodological Advancements in Organic Synthesis

Beyond its role as a structural component, this compound and similar chiral amino diols can serve as valuable tools in the development of new synthetic methodologies, particularly in the realm of asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.

If this compound were available in an enantiomerically pure form, it could potentially be used as a chiral auxiliary. The amino and hydroxyl groups can be used to attach the auxiliary to a substrate, and the chiral center at the 3-position could direct the stereoselective formation of new stereocenters. For example, chiral amino alcohols are known to be effective chiral auxiliaries in a variety of transformations, including alkylation and aldol (B89426) reactions.

Moreover, chiral amino diols can act as ligands for metal catalysts in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a wide range of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The development of new chiral ligands is a continuous effort in organic synthesis to achieve higher efficiency and selectivity in catalytic asymmetric transformations.

The potential applications of an enantiomerically pure form of this compound in asymmetric synthesis are outlined below.

ApplicationRole of the Amino DiolExample Reaction
Chiral AuxiliaryTemporary incorporation to control stereochemistryAsymmetric alkylation of a prochiral enolate
Chiral LigandCoordination to a metal catalyst to create a chiral environmentEnantioselective reduction of a ketone

The benzyl group on the nitrogen atom can also play a role in directing the stereochemical outcome of reactions due to its steric bulk. While the direct contributions of this compound to major methodological advancements are yet to be fully realized and documented, its structure is representative of a class of molecules that are of significant interest in the ongoing development of more efficient and selective synthetic methods.

Computational Chemistry and Theoretical Studies of 3 Phenylmethyl Amino 1,5 Pentanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 3-[(Phenylmethyl)amino]-1,5-pentanediol, these calculations would reveal key aspects of its electronic structure and reactivity.

The distribution of electron density, for instance, can be visualized through molecular orbital plots. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically located around the electron-rich regions, such as the nitrogen atom of the amino group and the π-system of the phenyl ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO would highlight electron-deficient areas, susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule. These maps would likely show negative potential (red regions) around the oxygen and nitrogen atoms due to their high electronegativity, making them hydrogen bond acceptors. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue regions), identifying them as hydrogen bond donors.

Table 1: Hypothetical Electronic Properties of this compound calculated using DFT (B3LYP/6-31G)*

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons, related to the ionization potential and susceptibility to electrophilic attack.
LUMO Energy1.5 eVIndicates the energy of the lowest energy empty orbital, related to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment2.8 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

These calculations provide a foundational understanding of the molecule's inherent reactivity, guiding further studies into its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentanediol (B8720305) backbone and the rotatable bonds associated with the phenylmethyl group mean that this compound can adopt a multitude of conformations. Conformational analysis is crucial for identifying the most stable, low-energy structures.

A systematic conformational search, often performed using molecular mechanics force fields, would identify various local and global energy minima on the potential energy surface. These stable conformers could then be further analyzed using higher-level quantum chemical methods to obtain more accurate energy rankings. The results would likely show that intramolecular hydrogen bonding between the hydroxyl and amino groups plays a significant role in stabilizing certain conformations.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent like water. An MD simulation would track the atomic positions and velocities, revealing how the molecule flexes, rotates, and interacts with its surroundings. This would be particularly insightful for understanding how the molecule might adopt a specific conformation to bind to a biological target, for example. The simulation could also provide information on the solvation shell and the dynamics of hydrogen bonding with solvent molecules.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, one could study various potential reactions, such as oxidation of the hydroxyl groups, N-alkylation, or reactions involving the aromatic ring.

By modeling the reaction pathway, researchers can identify transition states, which are the high-energy structures that connect reactants to products. The energy barrier, or activation energy, associated with the transition state determines the reaction rate. For example, the mechanism of a cyclization reaction to form a heterocyclic compound could be explored. Computational modeling would allow for the precise determination of the transition state geometry and the energetic profile of the entire reaction, providing insights that are often difficult to obtain experimentally.

Table 2: Hypothetical Calculated Activation Energies for a Proposed Intramolecular Cyclization Reaction

Reaction StepActivation Energy (kcal/mol)Description
Initial Conformation0Starting energy of the most stable conformer.
Transition State 115.2Energy barrier for the initial ring-closing step.
Intermediate-5.8A stable intermediate formed after the initial cyclization.
Transition State 210.1Energy barrier for a subsequent proton transfer step.
Final Product-12.4The final, stable cyclized product.

These calculations can help in optimizing reaction conditions to favor the formation of a desired product.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. For this compound, key spectroscopic data can be calculated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared to experimental spectra. This is a powerful method for structural elucidation. The calculated shifts would be sensitive to the molecule's conformation.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (O-H, N-H, C-H, C=C of the aromatic ring) can be calculated. This would produce a theoretical IR spectrum that can be compared with experimental data to identify characteristic peaks.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this molecule, the absorption would likely be dominated by π-π* transitions within the phenyl ring.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹H NMRChemical Shift (O-H)3.5 - 4.5 ppm
¹³C NMRChemical Shift (Aromatic C)125 - 140 ppm
IRVibrational Frequency (N-H stretch)~3350 cm⁻¹
UV-Visλmax~260 nm

Ligand-Protein Interaction Modeling (Focused on chemical binding motifs for synthetic optimization)

Given the presence of hydrogen bond donors and acceptors, as well as a hydrophobic phenyl group, this compound has the potential to interact with biological macromolecules like proteins. Molecular docking simulations could be employed to predict the binding mode and affinity of this compound to a specific protein target.

These simulations would place the molecule in the active site of a protein and calculate a "docking score," which is an estimate of the binding affinity. The results would highlight the key interactions, such as hydrogen bonds between the hydroxyl or amino groups and polar residues in the active site, or hydrophobic interactions between the phenyl ring and nonpolar residues.

This information is invaluable for synthetic optimization. For instance, if modeling suggests that an additional hydrogen bond could enhance binding, a synthetic chemist could design a new derivative with an extra functional group at a specific position. By understanding the key chemical binding motifs, computational modeling can guide the rational design of more potent and selective analogs.

Future Research Directions and Emerging Methodologies

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Future research could prioritize catalytic routes. For instance, the development of a one-pot reductive amination of a suitable diketone or hydroxy-ketone precursor with benzylamine (B48309), followed by catalytic reduction of the remaining carbonyl group, would represent a significant improvement. Another promising approach is the catalytic aminolysis of a precursor like 1,5-pentanediol (B104693) di-epoxide with benzylamine. Such methods would align with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated.

| Atom Economy | Low | High |

Exploration of Novel Chemical Transformations and Derivatizations

The presence of three reactive sites—a secondary amine and two primary hydroxyl groups—makes 3-[(Phenylmethyl)amino]-1,5-pentanediol a prime candidate for a wide range of chemical transformations and derivatizations. Derivatization methods are commonly employed to alter the physical characteristics of molecules for analysis or to create new functionalities mdpi.com.

Future studies could explore the selective modification of these functional groups. For example, selective O-acylation or O-silylation could be achieved by controlling reaction conditions, leaving the less reactive secondary amine untouched. Conversely, N-alkylation or N-acylation could be performed under different conditions. The development of orthogonal protection strategies would allow for the independent modification of each functional group, opening the door to complex molecular architectures.

Table 2: Potential Derivatization Reactions

Functional Group Reagent Class Potential Product Class
Hydroxyl (-OH) Acyl Halides / Anhydrides Esters
Silyl (B83357) Halides Silyl Ethers
Alkyl Halides (Williamson Ether Synthesis) Ethers
Amino (-NH) Alkyl Halides Tertiary Amines
Acyl Halides / Anhydrides Amides
Isocyanates Ureas
Both -OH and -NH Phosgene (B1210022) Equivalents Carbamates, Cyclic Carbonates

Expansion of its Utility in Catalyst Design or Chiral Ligand Synthesis

The structure of this compound is reminiscent of scaffolds used in the synthesis of chiral ligands for asymmetric catalysis. Chiral amines are key structural motifs in many industrially relevant fine chemicals and are often used in asymmetric synthesis protocols mdpi.com. If synthesized in an enantiomerically pure form, this compound could serve as a valuable precursor to novel ligands.

Future research could focus on resolving the racemic mixture of this compound or developing an asymmetric synthesis to obtain single enantiomers. These chiral building blocks could then be elaborated into more complex structures, such as bidentate or tridentate ligands (e.g., P,N-ligands or N,N,O-ligands) for transition-metal-catalyzed reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The flexible pentanediol (B8720305) backbone could allow for the creation of a range of ligand bite angles, potentially leading to high levels of stereocontrol in catalytic transformations.

Integration into Automated Synthesis Platforms and Flow Chemistry

The modernization of chemical synthesis increasingly involves the use of automated platforms and continuous flow chemistry to improve efficiency, safety, and scalability. nih.govpentelutelabmit.com Flow chemistry, in particular, offers excellent control over reaction parameters such as temperature, pressure, and reaction time, which can be beneficial for optimizing reaction conditions and improving yields. durham.ac.ukuc.pt

The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry systems. For instance, a multi-step synthesis could be telescoped into a continuous sequence without the need for isolating intermediates. durham.ac.uk Immobilized reagents or catalysts could be packed into columns within the flow reactor, simplifying purification and allowing for the reuse of expensive materials. researchgate.net This approach would not only accelerate the synthesis process but also enable the rapid generation of a library of derivatives for screening in various applications. durham.ac.uk

Discovery of Undiscovered Applications as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The unique arrangement of functional groups in this compound makes it a potentially valuable synthon for the construction of more complex molecules. nih.gov

Future research could explore its use as a building block for various molecular scaffolds. For example, intramolecular cyclization reactions could lead to the formation of substituted piperidines or other heterocyclic systems, which are common motifs in pharmaceuticals and natural products. The two hydroxyl groups could be used to initiate ring-opening polymerizations or to form cross-linked polymers. Its structure could also be incorporated into larger molecules such as macrocycles or dendrimers. The exploration of its reactivity in multicomponent reactions could also unveil novel and efficient ways to construct molecular complexity from simple starting materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-[(Phenylmethyl)amino]-1,5-pentanediol, and what intermediates require rigorous monitoring?

  • Methodology : Catalytic amination of 1,5-pentanediol derivatives using phenylmethylamine under controlled pH (e.g., 6–8) and temperature (80–120°C) is a common approach. Key intermediates, such as the epoxide or aldehyde precursors, should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to assess regioselectivity and avoid side reactions like over-alkylation .
  • Critical Parameters : Reaction time optimization (≤24 hrs) and catalyst selection (e.g., transition-metal catalysts for C–N bond formation) are essential to minimize byproducts.

Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?

  • Characterization Workflow :

  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the phenylmethyl group (δ 7.2–7.4 ppm for aromatic protons) and diol backbone (δ 3.5–4.0 ppm for hydroxyls).
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (O–H/N–H stretch) and 1600 cm1^{-1} (C–N stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]+^+ at m/z 224.16).

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP or salen complexes) with palladium or ruthenium catalysts can induce enantioselectivity in the amination step.
  • Optimization : Reaction kinetics studies (e.g., variable-temperature 1^1H NMR) and DFT calculations to model transition states and predict enantiomeric excess (ee). Reported ee values for similar amino-diols range from 70–95% under optimized conditions .

Q. What strategies resolve contradictions in solubility data for amino-substituted diols across solvent systems?

  • Systematic Analysis :

Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–12).

Thermodynamic Studies : Measure Gibbs free energy of dissolution via calorimetry to correlate with solvent polarity and hydrogen-bonding capacity.

Molecular Dynamics Simulations : Model solute-solvent interactions to explain anomalies (e.g., poor solubility in alcohols despite high polarity) .

Q. How does steric hindrance from the phenylmethyl group influence nucleophilic substitution kinetics in this compound?

  • Kinetic Profiling :

  • Compare reaction rates with analogous compounds (e.g., 3-methyl-1,5-pentanediol) using pseudo-first-order kinetics under standardized conditions.
  • Steric Effects : Bulky substituents reduce nucleophilic attack efficiency by ~30–50% in SN2 mechanisms, as shown in studies on tert-butyl-substituted diols .
    • Computational Insights : Transition-state modeling (e.g., Gaussian software) to visualize steric clashes and quantify activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.